molecular formula C18H9N3O2 B2665777 (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 21498-85-1

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2665777
CAS No.: 21498-85-1
M. Wt: 299.289
InChI Key: QATPLMQSQMVYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C18H9N3O2 and its molecular weight is 299.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Processes and Methane Oxidation

Methane oxidation is a key area of research that involves the transformation of methane into more valuable chemicals. For example, the catalytic oxidation of methane to methyl hydroperoxide, formaldehyde, and formic acid under mild conditions showcases the potential of catalysts in converting simple molecules into functionalized chemicals (Nizova, Süss-Fink, & Shul’pin, 1997). This demonstrates the role of catalysts in facilitating chemical transformations that could be relevant to the study of (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile.

Methane Monooxygenase and Hydrocarbon Oxidation

The study of methane monooxygenase from Methylosinus trichosporium OB3b, capable of oxidizing chlorinated, fluorinated, and brominated alkenes, including trichloroethylene (TCE), highlights the enzyme's potential in environmental remediation and the oxidation of various hydrocarbons (Fox, Borneman, Wackett, & Lipscomb, 1990). This research area might intersect with the applications of this compound in studying or utilizing similar enzymatic or catalytic processes for chemical transformations.

Photocatalytic Oxygenation

The photocatalytic oxygenation of anthracenes and olefins with dioxygen, facilitated by 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst, presents a method for the oxygenation of organic compounds (Kotani, Ohkubo, & Fukuzumi, 2004). This research demonstrates the potential of photocatalytic processes in organic synthesis, which could be relevant to the functionalization or study of this compound.

Metal-Organic Frameworks (MOFs)

The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate showcases the application of complex organic molecules in developing materials with unique properties, such as luminescence sensing and pesticide removal (Zhao et al., 2017). This area of research could provide insights into the potential applications of this compound in materials science, particularly in the development of MOFs or similar advanced materials.

Properties

IUPAC Name

2-[[(9,10-dioxoanthracen-2-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-12-5-6-15-16(7-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-7,10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATPLMQSQMVYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.